molecular formula C13H12BrNO B13084476 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile

Cat. No.: B13084476
M. Wt: 278.14 g/mol
InChI Key: DKDJKJAYANWIGQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a bromophenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl methyl ketone
  • 4-Bromophenylpiperazine

Uniqueness

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

1-(4-bromophenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H12BrNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2

InChI Key

DKDJKJAYANWIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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